molecular formula C16H13Cl2NO4 B4651040 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate

4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate

Cat. No. B4651040
M. Wt: 354.2 g/mol
InChI Key: PVOZRVCRMYDYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of propionic acid and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate is not fully understood. It has been proposed that 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate may act as an antioxidant and protect against oxidative stress. 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has also been found to inhibit the activity of phospholipase A2, an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has also been found to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that the mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for the study of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate. One area of research is the potential use of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate in the treatment of neurodegenerative diseases. Another area of research is the potential use of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate in the treatment of traumatic brain injury and spinal cord injury. Further studies are needed to fully understand the mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate and to identify any potential side effects.

Scientific Research Applications

4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate has also been studied for its potential use in the treatment of ischemic stroke, traumatic brain injury, and spinal cord injury.

properties

IUPAC Name

[4-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-2-14(20)23-11-5-3-9(4-6-11)16(22)19-10-7-12(17)15(21)13(18)8-10/h3-8,21H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOZRVCRMYDYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dichloro-4-hydroxyphenyl)carbamoyl]phenyl propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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